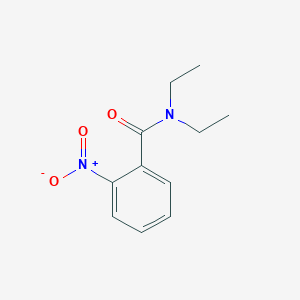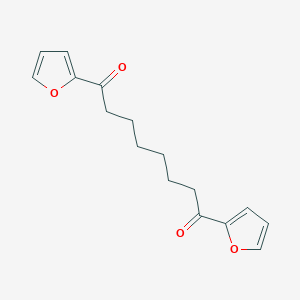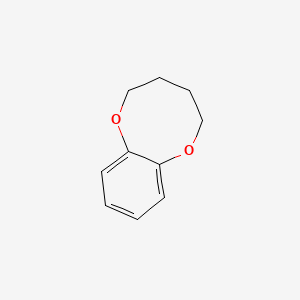![molecular formula C16H25NO B14729649 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol CAS No. 6279-61-4](/img/structure/B14729649.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound has a molecular formula of C17H29NO and a molecular weight of 263.42 g/mol .
Vorbereitungsmethoden
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol involves several steps. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthesis includes acylation, nucleophilic substitution, and reduction steps . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of lubricant oils and other industrial products.
Wirkmechanismus
The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this mechanism. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6279-61-4 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C16H25NO/c1-7-8-12-9-14(16(2,3)4)10-13(15(12)18)11-17(5)6/h7,9-10,18H,1,8,11H2,2-6H3 |
InChI-Schlüssel |
FNBCWINUBLFYAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


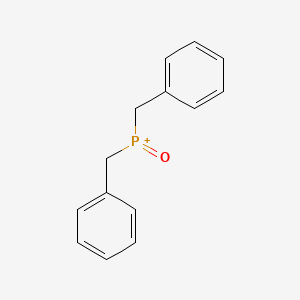

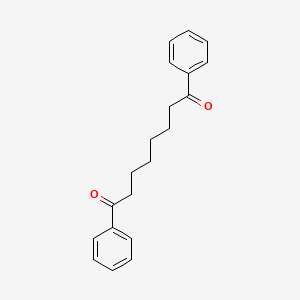

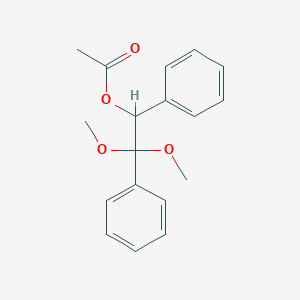
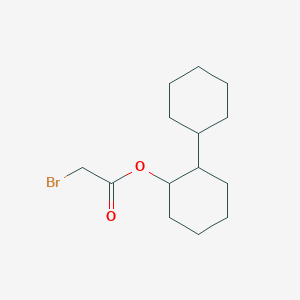
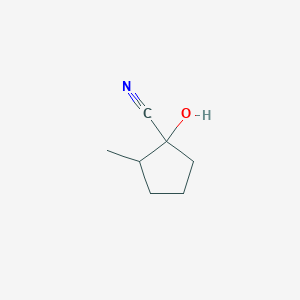
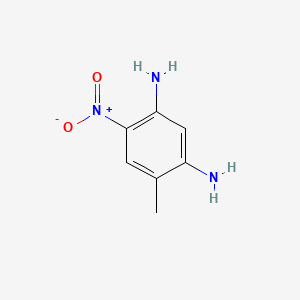
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
